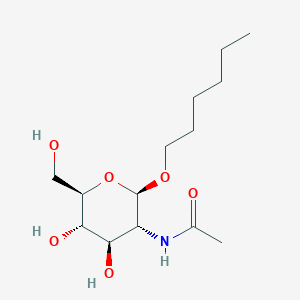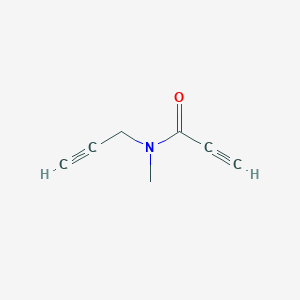
5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate
Übersicht
Beschreibung
The investigation and synthesis of complex molecular structures involving pyridine derivatives and their sulfonate counterparts are crucial in understanding their diverse applications and properties in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of complex compounds often involves multi-step reactions including nucleophilic substitution, oxidation, and chlorination processes. For example, the synthesis of polyimides derived from aromatic diamines and dianhydrides demonstrates intricate steps necessary to achieve the desired molecular architecture (Shu-jiang Zhang et al., 2007)[https://consensus.app/papers/synthesis-characterization-soluble-polyimides-derived-zhang/ad3d63c19c455335a9641ebef33ccad1/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure is typically characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy, alongside X-ray crystallography for solid-state structures. These methods provide detailed insights into the molecular geometry, functional groups, and electronic properties of the compounds (N. Özdemir et al., 2014)[https://consensus.app/papers/synthesis-characterization-özdemir/374e4cc8dff25429b5a0e8d20a2b39a0/?utm_source=chatgpt].
Chemical Reactions and Properties
Chemical properties, including reactivity with nucleophiles, are explored through various chemical reactions. The synthesis and reactions of chlorinated pyrimidine diones reveal insights into nucleophilic substitution reactions and the formation of new compounds (А. П. Гудзь et al., 2013)[https://consensus.app/papers/investigation-chlorination-4perfluoroalkyl5-гудзь/32b40f0f79d6570797236720305facec/?utm_source=chatgpt].
Physical Properties Analysis
Physical properties such as solubility, melting points, and phase behavior are critical for understanding the usability of chemical compounds. Studies on compound equilibria in various solvents shed light on solubility and melting behaviors, which are crucial for application development (U. Domańska et al., 2000)[https://consensus.app/papers/liquid-equilibria-compound-formation-domańska/bea544e475f75386978a50d443cd8f66/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties analysis often focuses on the reactivity, stability, and interactions of the compounds. For instance, the investigation of nitrogen- and sulfur-containing heterocycles demonstrates how functional group modifications can lead to the synthesis of new heterocyclic systems with distinct properties (T. S. Safonova et al., 2001)[https://consensus.app/papers/investigation-nitrogen-sulfurcontaining-heterocycles-safonova/27aa026c38ee534e85a9be69e0f3185d/?utm_source=chatgpt].
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Research
- A study described the synthesis and characterization of soluble polyimides derived from the polycondensation of certain aromatic diamines and dianhydrides. These compounds, including pyridine and fluorine in their structure, exhibited excellent solubility and good thermal stability, making them relevant for high-performance polymer applications (Zhang et al., 2007).
Chemical Structure Analysis and Applications
- Research detailed the unexpected synthesis of a molecular salt involving pyridine and benzimidazolium structures, analyzed through spectroscopic techniques and X-ray crystallography. The study provided insights into the compound's structural and electronic characteristics, which could be crucial for its potential applications in various fields (Özdemir et al., 2014).
Contributions in Pesticide Synthesis
- A review focused on the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a crucial intermediate in pesticide production. The paper evaluated different synthesis processes, highlighting the compound's significance in the agricultural sector (Xin-xin, 2006).
- Another study described a novel synthesis method for an intermediate used in producing certain herbicides, demonstrating the compound's utility in developing agricultural chemicals (Du et al., 2005).
Analysis of Molecular Structures
- Research on the molecular structures of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors offered valuable insights into their molecular conformations and interactions. Understanding these structural details can be crucial for their potential applications in biochemistry and pharmacology (Li et al., 2005).
Eigenschaften
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-imino-methyl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C7H6ClF3N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h4-5H,1-3H3,(H,10,11,12);2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKQLRHVQMYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381678 | |
| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate | |
CAS RN |
175203-07-3 | |
| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-07-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)








![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
![Ethyl 3-[(2-ethoxy-2-oxoethyl)thio]-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67884.png)


